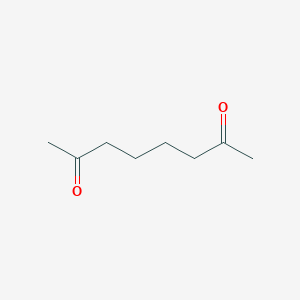

2,7-Octanedione

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

octane-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-7(9)5-3-4-6-8(2)10/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGDDIUIXYFYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870895 | |

| Record name | 2,7-Octanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1626-09-1, 3214-41-3 | |

| Record name | 2,7-Octanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001626091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Octanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003214413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-OCTANEDIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Octanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-OCTANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSE2579CPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2,7-Octanedione from 1,2-Dimethyl-1-cyclohexene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,7-octanedione, a valuable diketone intermediate, from the starting material 1,2-dimethyl-1-cyclohexene. The core of this transformation is the oxidative cleavage of the cyclic alkene via ozonolysis, followed by a reductive workup. This document details the underlying chemical principles, a comprehensive experimental protocol, and the expected outcomes of this synthetic route.

Introduction

This compound is a linear 1,6-dicarbonyl compound that serves as a versatile building block in organic synthesis. Its two ketone functionalities allow for a variety of subsequent chemical transformations, making it a key intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural products. The synthesis from 1,2-dimethyl-1-cyclohexene provides a straightforward and efficient route to this important molecule. The primary method for this conversion is ozonolysis, a powerful reaction that cleaves carbon-carbon double bonds.[1][2]

Reaction Principle: Ozonolysis

Ozonolysis is an organic reaction where the double or triple bonds of alkenes, alkynes, or azo compounds are cleaved with ozone (O₃). In the case of alkenes, this process ultimately replaces the carbon-carbon double bond with two carbon-oxygen double bonds.[2]

The reaction with 1,2-dimethyl-1-cyclohexene proceeds in two main stages:

-

Ozone Addition and Ozonide Formation: Ozone adds across the double bond of 1,2-dimethyl-1-cyclohexene to form an unstable primary ozonide (a molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide (a 1,2,4-trioxolane). This step is typically carried out at low temperatures, such as -78 °C, to prevent side reactions and ensure the stability of the ozonide.

-

Reductive Workup: The ozonide is then treated with a reducing agent to cleave it and produce the desired dicarbonyl compound. A reductive workup is crucial to prevent the over-oxidation of the product to carboxylic acids.[1][2] Common reducing agents for this purpose include dimethyl sulfide (DMS) or a mixture of zinc and acetic acid.[1][2] For the synthesis of this compound, a reductive workup is employed to yield the diketone.

The overall transformation is depicted in the reaction pathway diagram below.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from 1,2-dimethyl-1-cyclohexene. This procedure is adapted from established methods for the ozonolysis of cyclic alkenes.

Materials and Equipment:

-

Ozone generator

-

Three-neck round-bottom flask equipped with a gas inlet tube, a gas outlet tube, and a thermometer

-

Dry ice/acetone bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

1,2-Dimethyl-1-cyclohexene

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Methanol (MeOH), anhydrous

-

Dimethyl sulfide (DMS)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen gas supply

Procedure:

-

Reaction Setup: A solution of 1,2-dimethyl-1-cyclohexene (e.g., 10.0 g, 90.8 mmol) in a mixture of anhydrous dichloromethane and anhydrous methanol (e.g., 2:1 ratio, 150 mL) is prepared in a three-neck round-bottom flask equipped with a magnetic stir bar.

-

Ozonolysis: The flask is cooled to -78 °C using a dry ice/acetone bath. A stream of ozone is then bubbled through the solution. The reaction is monitored for the appearance of a persistent blue color, which indicates the consumption of the starting alkene and the presence of excess ozone.

-

Quenching: Once the reaction is complete, the ozone flow is stopped, and the solution is purged with nitrogen gas for 10-15 minutes to remove any residual ozone.

-

Reductive Workup: The cooling bath is removed, and dimethyl sulfide (e.g., 1.5-2.0 equivalents) is added slowly to the reaction mixture while stirring. The mixture is allowed to warm to room temperature and stirred for several hours (e.g., 2-4 hours) to ensure complete reduction of the ozonide.

-

Workup and Isolation: The reaction mixture is concentrated under reduced pressure using a rotary evaporator. The residue is then dissolved in a suitable organic solvent such as ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Quantitative Data

The ozonolysis of tetrasubstituted alkenes, such as 1,2-dimethyl-1-cyclohexene, generally proceeds with high efficiency. The expected quantitative data for this synthesis are summarized in the table below.

| Parameter | Expected Value | Notes |

| Yield | 85-95% | Typical yields for ozonolysis of tetrasubstituted alkenes are generally high. |

| Purity (crude) | >90% | The primary byproduct, dimethyl sulfoxide (DMSO), is water-soluble and largely removed during workup. |

| Purity (after purif.) | >98% | Achievable through vacuum distillation or column chromatography. |

| Molecular Weight | 142.20 g/mol | Calculated for C₈H₁₄O₂. |

Experimental Workflow

The logical progression of the synthesis is outlined in the following workflow diagram.

Conclusion

The synthesis of this compound from 1,2-dimethyl-1-cyclohexene via ozonolysis is a robust and high-yielding method. The procedure is straightforward and utilizes common laboratory reagents and equipment. This technical guide provides the necessary details for researchers and professionals in the field of drug development and organic synthesis to successfully perform this valuable transformation. The resulting diketone is a versatile intermediate for further synthetic applications.

References

A Technical Guide to the Chemical Properties of 2,7-Octanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Octanedione [CAS: 1626-09-1], a 1,6-dicarbonyl compound, presents a versatile scaffold for organic synthesis and holds potential for applications in materials science and drug development. Its linear eight-carbon chain, functionalized with ketone groups at the second and seventh positions, allows for a range of chemical transformations, including intramolecular cyclizations and derivatizations into valuable precursors. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectral data, synthesis protocols, and key chemical reactions.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and use in various experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| Melting Point | Not available | |

| Boiling Point | 252 °C at 760 mmHg | [2] |

| Density | 0.918 g/cm³ | [2] |

| Appearance | Not available | |

| Solubility | Soluble in non-polar solvents | [3] |

| InChIKey | NZGDDIUIXYFYFO-UHFFFAOYSA-N | [1] |

Table 1: Physical and Chemical Properties of this compound

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The expected and reported spectral data are summarized below.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl protons adjacent to the carbonyl groups and the methylene protons of the aliphatic chain. Predicted ¹H NMR data is available in chemical databases.[4]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon framework. The carbonyl carbons will appear significantly downfield. A ¹³C NMR spectrum for this compound has been recorded on a Varian XL-200 instrument.[1][5]

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional groups. For saturated acyclic ketones, this peak typically appears in the range of 1700-1725 cm⁻¹.[3]

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of this compound. GC-MS data is available through the NIST Mass Spectrometry Data Center.[1] Predicted fragmentation patterns and collision cross-section values for various adducts have also been calculated.[6]

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving oxidation of the corresponding diol or ozonolysis of a cyclic alkene.

Oxidation of 2,7-Octanediol

A common method for the preparation of this compound is the oxidation of 2,7-octanediol. This can be achieved using various oxidizing agents.

Experimental Protocol: Swern Oxidation

The Swern oxidation is a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[7][8]

-

Step 1: Activation of DMSO. In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of oxalyl chloride (2 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C (a dry ice/acetone bath). To this, a solution of dimethyl sulfoxide (DMSO) (3 equivalents) in anhydrous DCM is added dropwise. The mixture is stirred for 15-30 minutes.

-

Step 2: Addition of the Alcohol. A solution of 2,7-octanediol (1 equivalent) in anhydrous DCM is then added slowly to the activated DMSO mixture at -78 °C. The reaction is typically stirred for 30-60 minutes.

-

Step 3: Addition of a Hindered Base. A hindered organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (at least 4 equivalents), is added to the reaction mixture.

-

Step 4: Work-up. The reaction is allowed to warm to room temperature. Water is then added to quench the reaction. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography.

Caption: Workflow for the Swern oxidation of 2,7-octanediol.

Ozonolysis of 1,2-Dimethyl-1-cyclohexene

Another synthetic approach involves the oxidative cleavage of the double bond in 1,2-dimethyl-1-cyclohexene using ozone.[9]

Experimental Protocol: Ozonolysis

-

Step 1: Ozonolysis. A solution of 1,2-dimethyl-1-cyclohexene in a suitable solvent (e.g., methanol or dichloromethane) is cooled to -78 °C. A stream of ozone gas is bubbled through the solution until a blue color persists, indicating the consumption of the starting material.

-

Step 2: Reductive Work-up. The excess ozone is removed by bubbling nitrogen or argon through the solution. A reducing agent, such as dimethyl sulfide or triphenylphosphine, is then added to the solution at -78 °C and the mixture is allowed to warm to room temperature. This step cleaves the intermediate ozonide to yield this compound.

-

Step 3: Isolation and Purification. The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography.

Chemical Reactivity

The presence of two ketone functionalities allows this compound to undergo a variety of chemical transformations.

Intramolecular Aldol Condensation

A key reaction of 1,6-dicarbonyl compounds like this compound is the intramolecular aldol condensation, which leads to the formation of cyclic products.[3][10] Deprotonation at an α-carbon followed by nucleophilic attack on the other carbonyl group can lead to the formation of a six-membered ring. Subsequent dehydration can yield a cycloheptenone derivative.

Caption: Pathway of intramolecular aldol condensation of this compound.

Conversion to 2,7-Octanediamine

This compound can be converted to 2,7-octanediamine, a useful monomer in polymer chemistry.[3] This transformation is typically a two-step process.

Experimental Workflow

-

Dioxime Formation: this compound is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form this compound dioxime.

-

Reduction: The resulting dioxime is then reduced to the corresponding diamine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Caption: Workflow for the synthesis of 2,7-octanediamine from this compound.

Potential Applications in Drug Development and Research

While specific biological activities of this compound are not extensively documented, the diketone motif is present in numerous biologically active molecules. Diketo compounds have been investigated for a range of therapeutic applications, including their potential as enzyme inhibitors and as ligands for metal-based drugs. The ability of this compound to be converted into diamines also opens up avenues for its use as a building block in the synthesis of novel polymers for drug delivery systems and other biomedical applications. Further research is warranted to explore the biological profile of this compound and its derivatives.

Safety Information

This compound is classified as a combustible liquid and may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Classifications: [1]

-

Flammable liquids (Category 4)

-

Skin corrosion/irritation (Category 2)

-

Serious eye damage/eye irritation (Category 2A)

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis via established methods like Swern oxidation and ozonolysis, coupled with its reactivity in key transformations such as intramolecular aldol condensation and conversion to diamines, makes it a versatile tool for synthetic chemists. While its biological activities are yet to be fully explored, its structural features suggest potential for applications in medicinal chemistry and materials science. This guide provides a foundational understanding of this compound for researchers and professionals in related fields.

References

- 1. This compound | C8H14O2 | CID 74196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:1626-09-1 | Chemsrc [chemsrc.com]

- 3. This compound | 1626-09-1 | Benchchem [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. PubChemLite - this compound (C8H14O2) [pubchemlite.lcsb.uni.lu]

- 7. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Solved hy octane-2,7-dione 7. Using any reagents necessary, | Chegg.com [chegg.com]

- 10. Show how octane-2,7-dione might cyclize to a cycloheptenone. Expl... | Study Prep in Pearson+ [pearson.com]

Technical Guide to 2,7-Octanedione: Synthesis, Reactivity, and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,7-octanedione, a diketone of interest in synthetic organic chemistry. The document details its chemical and physical properties, outlines key synthetic methodologies, and explores its reactivity, with a particular focus on intramolecular cyclization reactions. While direct biological applications of this compound are not extensively documented, its utility as a precursor for the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry, is highlighted. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development by providing foundational knowledge and insights into the synthetic applications of this versatile diketone.

Core Properties of this compound

This compound is a linear eight-carbon chain with ketone functionalities at the second and seventh positions. Its structure allows for a range of chemical transformations, making it a useful building block in organic synthesis.

| Property | Value | Reference |

| CAS Number | 1626-09-1 | [1][2][3][4] |

| Molecular Formula | C8H14O2 | [2][3][4] |

| Molecular Weight | 142.20 g/mol | [1][2][4] |

| Boiling Point | 252 °C at 760 mmHg | [2] |

| Density | 0.918 g/cm³ | [2] |

| Flash Point | 92.7 °C | [2] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The selection of a particular method may depend on the availability of starting materials, desired scale, and reaction conditions.

Ozonolysis of 1,2-Dimethylcyclohexene

A common laboratory-scale synthesis involves the oxidative cleavage of 1,2-dimethylcyclohexene using ozone. The ozonide intermediate is then typically worked up under reductive conditions (e.g., with dimethyl sulfide or zinc) to yield the desired diketone.

Oxidation of 2,7-Octanediol

The corresponding diol, 2,7-octanediol, can be oxidized to the diketone using various oxidizing agents. Standard oxidation protocols, such as Swern oxidation or the use of chromic acid-based reagents (e.g., Jones reagent), are applicable.

Key Chemical Reactions and Mechanisms

The presence of two ketone groups separated by a four-carbon chain dictates the reactivity of this compound, predisposing it to intramolecular reactions.

Intramolecular Aldol Condensation

The most significant reaction of this compound is its base-catalyzed intramolecular aldol condensation. Deprotonation at an α-carbon (C1, C3, C6, or C8) generates an enolate that can attack the other carbonyl group, leading to the formation of cyclic products. The ring size of the product is dependent on which α-proton is removed.

-

Formation of a five-membered ring: Abstraction of a proton from C3 or C6 leads to a nucleophilic attack on the C7 or C2 carbonyl, respectively, to form a five-membered ring.

-

Formation of a seven-membered ring: Deprotonation of the terminal methyl groups (C1 or C8) can lead to the formation of a seven-membered ring, although this is generally less favored due to higher ring strain.

Under thermodynamic control (e.g., using a weak base like sodium hydroxide), the reaction is reversible, and the most stable product is favored. This is often the conjugated cyclopentenone derivative formed after dehydration of the initial aldol addition product.

References

Spectroscopic Data of 2,7-Octanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,7-Octanedione, a diketone with applications in organic synthesis. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used to obtain these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The spectrum of this compound is characterized by three distinct signals corresponding to the different proton environments in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.44 | t | 4H | H-3, H-6 |

| 2.14 | s | 6H | H-1, H-8 |

| 1.59 | p | 4H | H-4, H-5 |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Due to the symmetry of this compound, its ¹³C NMR spectrum displays four unique signals.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 209.1 | C-2, C-7 |

| 43.1 | C-3, C-6 |

| 29.9 | C-1, C-8 |

| 23.1 | C-4, C-5 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl (C=O) group. Saturated acyclic ketones typically show a strong C=O stretching vibration in the range of 1700-1725 cm⁻¹[1].

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2942 | Strong | C-H stretch (alkane) |

| 1716 | Strong | C=O stretch (ketone) |

| 1411 | Medium | C-H bend (alkane) |

| 1364 | Medium | C-H bend (alkane) |

| 1165 | Medium | C-C stretch |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 142 | 5 | [M]⁺ (Molecular Ion) |

| 127 | 15 | [M - CH₃]⁺ |

| 99 | 20 | [M - C₂H₅O]⁺ |

| 84 | 10 | [M - C₄H₈O]⁺ |

| 71 | 30 | [CH₃CO(CH₂)₂]⁺ |

| 58 | 100 | [CH₃COCH₃]⁺ (McLafferty rearrangement) |

| 43 | 85 | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

-

The solution was transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Instrument: Bruker Avance 400 MHz spectrometer.

-

¹H NMR:

-

Frequency: 400 MHz

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

-

¹³C NMR:

-

Frequency: 100 MHz

-

Solvent: CDCl₃

-

Reference: CDCl₃ at 77.16 ppm

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

A drop of neat this compound liquid was placed between two sodium chloride (NaCl) plates to form a thin film.

Instrumentation and Data Acquisition:

-

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.

-

Method: Attenuated Total Reflectance (ATR)

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

Mass Spectrometry

Sample Preparation:

-

A dilute solution of this compound in dichloromethane was prepared.

-

1 µL of the solution was injected into the gas chromatograph.

Instrumentation and Data Acquisition:

-

Instrument: Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector.

-

Ionization Method: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 amu.

-

GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250°C.

-

Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min.

Mandatory Visualization

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

References

The Discovery and First Synthesis of 2,7-Octanedione: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,7-Octanedione, a symmetrical diketone, serves as a versatile building block in organic synthesis. Its discovery and initial synthesis, while not pinpointed to a singular breakthrough publication in readily accessible historical literature, are fundamentally linked to the development of classical organic reactions. This technical guide consolidates the established early synthetic routes to this compound, providing detailed experimental protocols and quantitative data for its preparation. The primary methods discussed are the oxidation of 2,7-octanediol and the ozonolysis of 1,2-dimethylcyclohexene. This document aims to provide a comprehensive resource for chemists interested in the synthesis and application of this important diketone.

Introduction

The precise historical moment of the first isolation or synthesis of this compound is not prominently documented in easily searchable chemical literature. Its emergence is intrinsically tied to the broader development of synthetic methodologies for dicarbonyl compounds. The structure of this compound, with two ketone functionalities separated by a four-carbon chain, makes it a valuable precursor for the synthesis of various carbocyclic and heterocyclic systems through intramolecular reactions.

This guide focuses on two of the most fundamental and well-established methods for the preparation of this compound: the oxidation of the corresponding diol and the oxidative cleavage of a cyclic alkene. These methods represent early, reliable approaches to accessing this compound.

Key Synthetic Pathways

Two primary pathways have been historically employed for the synthesis of this compound.

Oxidation of 2,7-Octanediol

A common and straightforward approach to this compound is the oxidation of its corresponding diol, 2,7-octanediol. Various oxidizing agents can accomplish this transformation, with differing yields and reaction conditions.

Ozonolysis of 1,2-Dimethylcyclohexene

The oxidative cleavage of 1,2-dimethylcyclohexene via ozonolysis provides a direct route to this compound. This reaction breaks the double bond of the cyclic alkene, and subsequent workup yields the desired diketone.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound via the aforementioned pathways.

Synthesis of this compound via Oxidation of 2,7-Octanediol

Method 1: Jones Oxidation

The Jones oxidation utilizes a solution of chromium trioxide in sulfuric acid to oxidize secondary alcohols to ketones.

Experimental Procedure:

-

Preparation of Jones Reagent: To a flask cooled in an ice bath, cautiously add 26.72 g of chromium trioxide (CrO₃) to 23 mL of concentrated sulfuric acid (H₂SO₄). Slowly add this mixture to 70 mL of water with stirring.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 14.6 g (0.1 mol) of 2,7-octanediol in 100 mL of acetone. Cool the solution to 0-5 °C in an ice bath.

-

Oxidation: Add the prepared Jones reagent dropwise to the stirred solution of the diol, maintaining the temperature below 10 °C. The appearance of a green precipitate of chromium(III) salts indicates the progress of the reaction.

-

Reaction Completion and Quenching: After the addition is complete, stir the mixture for an additional 2 hours at room temperature. Quench the excess oxidant by the dropwise addition of isopropanol until the green color persists.

-

Workup: Decant the acetone solution from the chromium salts. Extract the salts with diethyl ether (3 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Synthesis of this compound via Ozonolysis of 1,2-Dimethylcyclohexene

Ozonolysis offers a high-yield method for the preparation of this compound from a readily available starting material.

Experimental Procedure:

-

Ozonolysis: Dissolve 11.0 g (0.1 mol) of 1,2-dimethylcyclohexene in 200 mL of a 1:1 mixture of dichloromethane and methanol. Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

-

Reductive Workup: Purge the solution with nitrogen gas to remove excess ozone. Add 15.7 g (0.25 mol) of dimethyl sulfide (DMS) dropwise to the cold solution. Allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Solvent Removal: Remove the solvent and excess dimethyl sulfide under reduced pressure.

-

Extraction: Dissolve the residue in 100 mL of diethyl ether and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| CAS Number | 1626-09-1 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 105-107 °C at 12 mmHg |

| Melting Point | 10-12 °C |

| Density | 0.935 g/mL at 25 °C |

Table 1: Physical and Chemical Properties of this compound

| Synthetic Method | Starting Material | Reagents | Typical Yield |

| Jones Oxidation | 2,7-Octanediol | CrO₃, H₂SO₄, Acetone | 75-85% |

| Ozonolysis | 1,2-Dimethylcyclohexene | 1. O₃, CH₂Cl₂/MeOH2. (CH₃)₂S | >90% |

Table 2: Comparison of Synthetic Routes to this compound

Visualizing the Synthetic Pathways

The logical flow of the synthetic routes to this compound can be visualized as follows:

Caption: Synthetic routes to this compound.

Conclusion

While the initial discovery of this compound is not attributed to a single, seminal work, its synthesis relies on fundamental and well-understood organic transformations. The oxidation of 2,7-octanediol and the ozonolysis of 1,2-dimethylcyclohexene represent robust and efficient methods for its preparation. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers and professionals in the field of chemical synthesis and drug development, enabling the reliable production of this key chemical intermediate.

2,7-Octanedione: An Examination of its Reported Presence in Nature

A comprehensive review of scientific literature and chemical databases reveals no definitive evidence of 2,7-Octanedione as a naturally occurring compound. This technical guide summarizes the current state of knowledge and the absence of data regarding its natural sources, biosynthesis, and analytical methodologies in natural products.

While the field of natural products chemistry has identified a vast array of molecules from diverse biological origins, this compound has not been documented as a constituent of any plant, animal, or microorganism in the available scientific literature. Extensive searches of chemical databases and scholarly articles have failed to yield any reports of its isolation or identification from a natural source.

Quantitative Data on Natural Occurrence

A critical aspect of natural product research is the quantification of compounds within their biological matrix. However, due to the lack of any reported natural sources for this compound, there is no quantitative data available on its concentration in any natural material.

Experimental Protocols: Isolation and Identification

Detailed experimental protocols for the extraction, isolation, and identification of natural products are fundamental to their study. The absence of this compound in the natural product literature means that no such methodologies have been developed or reported for its procurement from a natural source. Standard analytical techniques for the identification of organic compounds, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, would be applicable if the compound were to be found in a natural extract, but no such application has been described.

To illustrate a general workflow for the analysis of volatile organic compounds from a natural source, which would be a likely approach if this compound were a volatile component, a conceptual experimental workflow is provided below.

Figure 1. A generalized workflow for the analysis of volatile compounds from natural sources.

Biosynthetic Pathways

The biosynthesis of natural products is a key area of research, providing insights into the metabolic capabilities of organisms. As this compound has not been identified from a natural source, there is no known biosynthetic pathway leading to its formation in any organism. While various metabolic pathways produce alkanes and ketones, no known pathway has been shown to specifically generate this compound.

A hypothetical biosynthetic relationship could be postulated starting from fatty acid metabolism, as illustrated in the diagram below. However, it is crucial to emphasize that this is a theoretical construct and is not based on any experimental evidence.

Figure 2. A speculative and hypothetical biosynthetic pathway for this compound.

An In-depth Technical Guide to the Study of 2,7-Octanedione Keto-Enol Tautomerism

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

This technical guide provides a comprehensive overview of the theoretical and practical aspects of studying the keto-enol tautomerism of 2,7-octanedione. Due to a lack of specific experimental data for this compound in published literature, this document outlines the fundamental principles, detailed experimental and computational protocols based on studies of analogous dicarbonyl compounds, and expected data presentation formats.

Introduction to Keto-Enol Tautomerism in Dicarbonyl Compounds

Keto-enol tautomerism is a fundamental concept in organic chemistry involving a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond). For dicarbonyl compounds like this compound, the presence of two carbonyl groups introduces the possibility of multiple enol forms and potentially intramolecular hydrogen bonding, which can significantly influence the position of the tautomeric equilibrium. The equilibrium is sensitive to various factors including solvent polarity, temperature, and concentration.

For this compound, the primary equilibrium of interest is between the diketo form and its corresponding enol tautomers. The separation of the carbonyl groups by a flexible alkyl chain suggests that intramolecular hydrogen bonding, a significant stabilizing factor for the enol form in β-diketones, may be less favorable, likely resulting in a lower enol content compared to compounds like acetylacetone.

Potential Tautomeric Equilibria in this compound

The primary tautomeric equilibrium for this compound involves the conversion of one of the ketone groups to its enol form. Given the symmetry of the molecule, two principal enol tautomers can be considered, although they are chemically equivalent unless isotopically labeled.

Caption: Keto-enol tautomeric equilibrium for this compound.

Experimental Protocol for NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the quantitative study of keto-enol tautomerism in solution.[1] The slow rate of interconversion on the NMR timescale allows for the distinct observation and quantification of signals from both the keto and enol tautomers.

Materials and Equipment

-

This compound (high purity)

-

A suite of deuterated NMR solvents of varying polarity (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, CD₃OD, D₂O)

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher) with variable temperature capabilities

-

NMR tubes and standard laboratory glassware

Sample Preparation

-

Prepare stock solutions of this compound in each deuterated solvent at a consistent concentration (e.g., 0.1 M).

-

Ensure thorough dissolution and transfer an appropriate volume to an NMR tube.

-

Allow the solutions to equilibrate at a controlled temperature for a set period (e.g., 24 hours) before analysis to ensure the tautomeric equilibrium has been reached.

NMR Data Acquisition

-

Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

-

Ensure a sufficient relaxation delay to allow for accurate integration of all proton signals.

-

For each sample, carefully integrate the signals corresponding to unique protons of the keto and enol forms. For this compound, characteristic signals would include:

-

Keto form: α-protons adjacent to the carbonyl groups.

-

Enol form: Vinylic proton of the C=C double bond and the hydroxyl proton.

-

-

To study the thermodynamics of the equilibrium, acquire spectra at a range of temperatures (e.g., 278 K to 318 K in 10 K increments) for a selected solvent.

Data Analysis

-

The mole fraction of the enol form (X_enol) can be calculated from the integrated areas of the ¹H NMR signals. For example, by comparing the integration of the vinylic proton of the enol (I_vinyl) to the integration of a set of protons on the keto form (I_keto), normalized by the number of protons each signal represents (n_vinyl and n_keto, respectively):

-

Ratio = (I_vinyl / n_vinyl) / (I_keto / n_keto)

-

X_enol = Ratio / (1 + Ratio)

-

-

The equilibrium constant (K_eq) is the ratio of the enol to the keto form:

-

K_eq = [Enol] / [Keto] = X_enol / (1 - X_enol)

-

-

For thermodynamic analysis, a van 't Hoff plot (ln(K_eq) vs. 1/T) can be constructed. The enthalpy (ΔH°) and entropy (ΔS°) of tautomerization can be determined from the slope (-ΔH°/R) and intercept (ΔS°/R) of the resulting linear plot, where R is the gas constant.

Caption: Experimental workflow for NMR analysis of tautomerism.

Computational Chemistry Approach

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the relative stabilities of tautomers and the thermodynamics of the equilibrium.

Software and Methodology

-

Software: Gaussian, ORCA, or other quantum chemistry packages.

-

Method: A functional such as B3LYP or M06-2X is often a good starting point.

-

Basis Set: A basis set like 6-311+G(d,p) or a larger one from the correlation-consistent family (e.g., aug-cc-pVTZ) should be employed for accurate energy calculations.

-

Solvent Modeling: The effect of different solvents can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).

Computational Workflow

-

Geometry Optimization: Perform geometry optimizations for the diketo and all plausible enol forms of this compound in the gas phase and in various simulated solvents.

-

Frequency Calculations: Conduct frequency calculations on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

-

Energy Calculations: The relative energies of the tautomers can be used to predict the equilibrium constant at a given temperature using the equation: ΔG° = -RT ln(K_eq).

Caption: Workflow for computational analysis of tautomerism.

Expected Data and Presentation

The following tables illustrate how the quantitative data from the proposed experimental and computational studies should be structured for clear comparison and interpretation.

Table 1: Solvent Effect on the Tautomeric Equilibrium of this compound at 298 K (Hypothetical Data)

| Solvent | Dielectric Constant (ε) | % Enol (Experimental) | K_eq (Experimental) | % Enol (Computed) | K_eq (Computed) |

| Cyclohexane-d₁₂ | 2.0 | 15.0 | 0.176 | 14.5 | 0.170 |

| Chloroform-d | 4.8 | 10.2 | 0.114 | 10.8 | 0.121 |

| Acetone-d₆ | 21.0 | 5.5 | 0.058 | 6.1 | 0.065 |

| Methanol-d₄ | 32.7 | 3.1 | 0.032 | 3.5 | 0.036 |

| DMSO-d₆ | 46.7 | 2.0 | 0.020 | 2.3 | 0.024 |

Table 2: Thermodynamic Parameters for the Tautomerization of this compound in Chloroform-d (Hypothetical Data)

| Parameter | Value |

| ΔG°₂₉₈ (kJ/mol) | +5.1 |

| ΔH° (kJ/mol) | +8.3 |

| ΔS° (J/mol·K) | +10.7 |

Conclusion

References

An In-depth Technical Guide to the Thermodynamic Properties of 2,7-Octanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 2,7-octanedione. Due to a lack of extensive experimental data in publicly accessible literature for this specific diketone, this document focuses on the established experimental and computational methodologies for determining such properties. For comparative purposes, thermodynamic data for structurally related compounds are presented. This guide is intended to serve as a foundational resource for researchers, enabling them to apply these techniques to this compound or similar molecules of interest in their work. Furthermore, a key reaction pathway for this compound is visualized to provide context for its chemical behavior.

Introduction

This compound (CAS: 1626-09-1) is a diketone with a linear eight-carbon chain, featuring carbonyl groups at the second and seventh positions. This structure allows for a variety of chemical transformations, including intramolecular reactions, making it a molecule of interest in organic synthesis. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and Gibbs free energy, is crucial for predicting its stability, reactivity, and behavior in chemical processes. These parameters are fundamental in process design, safety analysis, and the development of synthetic pathways.

Thermodynamic Data

While specific quantitative data for this compound is not available, the following table outlines the key thermodynamic properties of interest and provides data for n-octane as a structural baseline for comparison. The presence of two ketone functional groups in this compound would significantly alter these values compared to its parent alkane. For instance, the enthalpy of formation would be more negative due to the presence of the polar carbonyl groups.

| Thermodynamic Property | This compound | n-Octane (Gas Phase) | Units |

| Standard Enthalpy of Formation (ΔfH°gas) | Not Available | -208.7[1] | kJ/mol |

| Standard Molar Entropy (S°gas) | Not Available | 467.06 ± 0.92[1] | J/mol·K |

| Molar Heat Capacity (Cp,gas at 298.15 K) | Not Available | 187.8 ± 0.4[1] | J/mol·K |

| Gibbs Free Energy of Formation (ΔfG°) | Not Available | Calculable | kJ/mol |

Note: Gibbs free energy of formation can be calculated from the enthalpy of formation and standard entropy using the equation: ΔG° = ΔH° - TΔS°.

For the isomers, 2,4-octanedione and 2,5-octanedione, some calculated and experimental data are available. For example, the gas-phase enthalpy of formation for 2,4-octanedione has been reported by NIST, and calculated values for 2,5-octanedione are also available[2][3]. These highlight the kind of data that could be determined for this compound.

Experimental Protocols for Determining Thermodynamic Properties

The following sections detail the standard experimental procedures for measuring the key thermodynamic properties of an organic liquid like this compound.

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is typically determined indirectly from the enthalpy of combustion (ΔcH°). Bomb calorimetry is the primary technique used for this measurement.

Objective: To measure the heat released during the complete combustion of a known mass of the substance at constant volume.

Methodology:

-

Sample Preparation: A precise mass (typically 0.5-1.0 g) of liquid this compound is encapsulated in a sample holder with a known low heat of combustion. A fuse wire of known material and mass is placed in contact with the sample.

-

Bomb Assembly: The sample holder is placed inside a high-pressure stainless steel vessel, known as a "bomb." A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded precisely.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid[4][5][6][7][8]. The heat released by the combustion of this compound is then calculated from the observed temperature change. Corrections are made for the heat of combustion of the fuse wire. The standard enthalpy of combustion at constant pressure (ΔcH°) is then calculated from the heat of combustion at constant volume (ΔcU°). Finally, the standard enthalpy of formation is calculated using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Heat Capacity and Enthalpy of Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile technique for measuring heat capacity as a function of temperature and the enthalpy of phase transitions (e.g., melting, boiling).

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 3-10 mg) is placed in a small, hermetically sealed pan[9]. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to scan a specific temperature range at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen)[10][11].

-

Data Acquisition: The DSC instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. This data is plotted as a thermogram (heat flow vs. temperature).

-

Calculation of Heat Capacity: The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) under the same conditions.

-

Calculation of Transition Enthalpies: Endothermic or exothermic events, such as melting or decomposition, appear as peaks on the thermogram. The area under a peak is directly proportional to the enthalpy change of the transition, which can be calculated by integrating the peak[10][12].

Enthalpy of Vaporization via Vapor Pressure Measurement

The enthalpy of vaporization (ΔvapH) can be determined by measuring the vapor pressure of the liquid as a function of temperature.

Objective: To determine the relationship between the vapor pressure of this compound and temperature.

Methodology:

-

Static or Dynamic Measurement: The vapor pressure can be measured using either a static method (e.g., using a manometer in a closed, evacuated system) or a dynamic method (e.g., determining the boiling point at various controlled pressures)[13][14][15].

-

Temperature Control: The sample is placed in a temperature-controlled bath, and the system is allowed to reach equilibrium at various temperatures.

-

Pressure Measurement: At each temperature, the corresponding vapor pressure is accurately measured.

-

Calculation: The enthalpy of vaporization is determined from the Clausius-Clapeyron equation, which relates vapor pressure and temperature. A plot of the natural logarithm of vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) yields a straight line with a slope equal to -ΔvapH/R, where R is the ideal gas constant.

Computational Approaches to Thermodynamic Properties

In the absence of experimental data, computational chemistry provides powerful tools for predicting the thermodynamic properties of molecules like this compound[16][17]. High-level ab initio and density functional theory (DFT) methods can provide accurate estimates.

Commonly used methods include:

-

Gaussian-n (G-n) theories (e.g., G3, G4): These are composite methods that approximate high-level calculations by combining results from several lower-level calculations. They are known for providing thermochemical data with high accuracy (often within 1 kcal/mol)[18].

-

Complete Basis Set (CBS) methods (e.g., CBS-QB3): Similar to G-n theories, these are composite methods that extrapolate to the complete basis set limit to achieve high accuracy.

-

Density Functional Theory (DFT): Methods like B3LYP with large basis sets can provide a good balance of accuracy and computational cost for larger molecules.

These computational methods calculate the total electronic energy of the molecule, from which the enthalpy of formation can be derived using appropriate isodesmic or atomization reactions. Vibrational frequency calculations are used to determine the zero-point vibrational energy (ZPVE), thermal corrections, and the standard entropy.

Visualization of a Key Reaction: Intramolecular Aldol Condensation

This compound is a precursor for the formation of cyclic compounds through intramolecular reactions. A notable example is the base-catalyzed intramolecular aldol condensation, which can lead to the formation of a six-membered ring.

References

- 1. Octane [webbook.nist.gov]

- 2. 2,5-Octanedione (CAS 3214-41-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 2,4-Octanedione (CAS 14090-87-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. web.williams.edu [web.williams.edu]

- 5. homepages.gac.edu [homepages.gac.edu]

- 6. scribd.com [scribd.com]

- 7. nsuworks.nova.edu [nsuworks.nova.edu]

- 8. ivypanda.com [ivypanda.com]

- 9. sfu.ca [sfu.ca]

- 10. alan-cooper.org.uk [alan-cooper.org.uk]

- 11. web.williams.edu [web.williams.edu]

- 12. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Computational Thermochemistry: Prediction and Estimation of Molecular Thermodynamics | Semantic Scholar [semanticscholar.org]

- 18. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]

electrochemical synthesis of 2,7-Octanedione from levulinic acid

An in-depth technical guide on the electrochemical synthesis of 2,7-octanedione from levulinic acid, tailored for researchers, scientists, and drug development professionals.

Introduction

Levulinic acid (LA), a versatile platform chemical derived from the acid-catalyzed hydrolysis of lignocellulosic biomass, is a key building block for a sustainable chemical industry.[1][2][3] Its conversion into value-added products is a central theme in green chemistry. One such promising conversion is the electrochemical synthesis of this compound. This C8 diketone serves as a valuable precursor for producing renewable polymers and high-octane cycloalkane fuels.[4]

This guide details the electrochemical synthesis of this compound from levulinic acid via an oxidative dimerization process known as the Kolbe electrolysis.[5] This method offers a sustainable alternative to traditional chemical synthesis, often operating at ambient temperature and pressure in aqueous solutions, thereby minimizing environmental impact.[1][5] The selectivity and efficiency of this conversion are highly dependent on parameters such as electrode material, electrolyte composition, and current density.[1][2]

Reaction Mechanism: The Kolbe Electrolysis Pathway

The formation of this compound from levulinic acid proceeds through a Kolbe-type electrochemical oxidation. The process involves the anodic decarboxylation of two levulinate anions, which then couple to form the C8 diketone.

The key steps are:

-

Deprotonation: In a suitable solvent, typically with a base like KOH, levulinic acid is deprotonated to form the levulinate anion.

-

Oxidation at the Anode: The levulinate anion migrates to the anode where it undergoes a one-electron oxidation to form a carboxyl radical.

-

Decarboxylation: The unstable carboxyl radical rapidly loses a molecule of carbon dioxide (CO₂) to form an alkyl radical.

-

Radical Coupling: Two of these alkyl radicals then dimerize (couple) to form the stable this compound product.

Experimental Data Summary

The efficiency of the electrochemical synthesis of this compound is highly influenced by the reaction conditions. The following table summarizes key quantitative data from experimental studies, highlighting the impact of solvent, electrolyte, and current density on yield and coulombic efficiency.[5]

| Reaction ID | Solvent | Electrolyte | Initial LA Conc. (M) | Current Density (mA cm⁻²) | Temperature (°C) | Coulombic Efficiency (%) | Yield (%) | Reference |

| C1 | Methanol | KOH | 0.5 | 3-5 | 15-25 | 47.0 | 86.2 | [5] |

| C2 | Methanol | KOH | 1.0 | 3-5 | 15-25 | 37.5 | 92.9 | [5] |

Table 1: Summary of experimental conditions and results for the Kolbe electrolysis of levulinic acid to this compound.

Detailed Experimental Protocol

This section provides a representative methodology for the electrochemical synthesis of this compound based on established laboratory procedures.[2][5][6]

1. Materials & Equipment:

-

Reactant: Levulinic acid (purity ≥ 98%)

-

Solvent: Methanol

-

Electrolyte: Potassium hydroxide (KOH)

-

Electrodes: Platinum foil or graphite sheet (Anode), Platinum or graphite rod (Cathode)

-

Electrochemical Cell: Divided H-type cell with a proton exchange membrane (e.g., Nafion®) or an undivided batch reactor.

-

Power Supply: Potentiostat/Galvanostat

-

Purification: Heptane (for recrystallization)

-

Analytical: NMR Spectrometer, GC-MS for product identification and quantification.

2. Electrolyte Preparation:

-

Prepare a 0.5 M solution of levulinic acid in methanol.

-

Slowly add potassium hydroxide (KOH) to the solution to partially neutralize the levulinic acid (e.g., to 10% neutralization) and serve as the supporting electrolyte. The final concentration of KOH should be around 0.05 M.

3. Electrochemical Cell Assembly:

-

Clean the electrodes thoroughly before use. For instance, a lead working electrode can be cleaned in 30% v/v nitric acid and rinsed with deionized water.[6]

-

Assemble the H-type cell, placing the anode (e.g., platinum foil) and cathode (e.g., platinum rod) in their respective compartments.

-

Fill both compartments with the prepared electrolyte solution.

-

Ensure the cell is properly sealed and degassed with an inert gas like Argon if necessary to remove oxygen.[6]

4. Electrolysis Procedure:

-

Connect the electrodes to the potentiostat/galvanostat.

-

Conduct the electrolysis under galvanostatic (constant current) control. Set the current density to a value between 3-5 mA cm⁻², based on the anode's geometric surface area.[5]

-

Maintain the cell temperature between 15-25 °C using a thermostatic bath.[5]

-

Continue the electrolysis until a specific amount of charge (e.g., 2 Faradays per mole of LA) has passed through the cell. Monitor the cell voltage throughout the process.

5. Product Isolation and Purification:

-

Upon completion of the electrolysis, disassemble the cell.

-

Evaporate the methanol from the anolyte under reduced pressure.

-

Extract the residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

-

Purify the crude this compound product by recrystallization from heptane.[2]

6. Analysis:

-

Confirm the purity and identity of the final product using ¹H and ¹³C NMR spectroscopy and GC-MS analysis.

-

Quantify the yield and calculate the coulombic efficiency based on the amount of product obtained and the total charge passed.

Conclusion

The electrochemical conversion of levulinic acid to this compound represents a highly promising route for valorizing biomass-derived feedstocks.[1] The Kolbe electrolysis pathway provides a direct, atom-economical method for C-C bond formation, yielding a valuable C8 platform molecule.[4][5] While conditions using methanol and KOH have shown high product yields, further optimization of electrode materials, electrolyte systems, and reactor design is crucial for enhancing coulombic efficiency and achieving industrial scalability. This electrochemical approach aligns with the principles of green chemistry and contributes to the development of sustainable processes for producing renewable chemicals and fuels.

References

- 1. Electrochemistry for the generation of renewable chemicals: electrochemical conversion of levulinic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. New Frontiers in the Catalytic Synthesis of Levulinic Acid: From Sugars to Raw and Waste Biomass as Starting Feedstock [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Applications of 2,7-Octanedione in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Octanedione is a versatile difunctional ketone that serves as a valuable building block in organic synthesis. Its linear eight-carbon chain, punctuated by carbonyl groups at the C2 and C7 positions, allows for a variety of chemical transformations. This structure is particularly amenable to intramolecular reactions, making it a key precursor for the synthesis of various cyclic compounds, including carbocycles and heterocycles. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Core Applications

The primary applications of this compound in organic synthesis revolve around two main reaction types:

-

Intramolecular Aldol Condensation: The presence of two carbonyl groups and accessible α-hydrogens allows for base- or acid-catalyzed intramolecular aldol reactions, leading to the formation of five- or seven-membered carbocyclic rings. The regioselectivity of this reaction is a key consideration, with the formation of the five-membered ring being generally favored under thermodynamic control due to its greater stability.[1][2][3]

-

Paal-Knorr Synthesis: As a 1,6-dicarbonyl compound, this compound is a suitable substrate for the Paal-Knorr synthesis of five-membered heterocycles such as pyrroles and furans.[4][5][6] This reaction involves the condensation of the diketone with an amine or a dehydrating agent.

Beyond these core applications, this compound serves as a precursor in the synthesis of more complex molecules, including analogues of naturally occurring compounds like jasmonates.

Application 1: Intramolecular Aldol Condensation for Cyclopentenone Synthesis

The base-catalyzed intramolecular aldol condensation of this compound predominantly yields the thermodynamically more stable five-membered ring product, 1-acetyl-2-methylcyclopentene. This occurs via the formation of an enolate at the C1 (or C8) position, which then attacks the C6 (or C3) carbonyl group is disfavored as it would lead to a strained seven-membered ring. The more favorable pathway involves the formation of an enolate at the C3 (or C6) position, which attacks the C7 (or C2) carbonyl, leading to a five-membered ring after dehydration.

Experimental Protocol: Synthesis of 1-acetyl-2-methylcyclopentene

Objective: To synthesize 1-acetyl-2-methylcyclopentene via the intramolecular aldol condensation of this compound.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Water

-

Heat source (e.g., heating mantle)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an aqueous solution of sodium hydroxide.

-

Heat the reaction mixture to reflux. The exact temperature and reaction time will influence the yield and should be optimized.

-

Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purify the crude product by distillation under reduced pressure to obtain 1-acetyl-2-methylcyclopentene.

Quantitative Data:

While specific yields for the intramolecular aldol condensation of this compound are not widely reported in the literature, the formation of the five-membered ring is generally favored. For the analogous 3-methyloctane-2,7-dione, refluxing with ethanolic potassium hydroxide for 2 hours yields the corresponding cyclopentene derivative.[2][3]

| Product | Catalyst | Reaction Conditions | Yield |

| 1-acetyl-2-methylcyclopentene | Sodium Hydroxide | Reflux in water | Typically favored product |

Logical Relationship of Aldol Condensation Pathways

Caption: Fates of this compound in aldol condensation.

Application 2: Paal-Knorr Synthesis of Pyrroles and Furans

This compound can be readily converted to 2,5-dimethyl-substituted five-membered heterocycles through the Paal-Knorr synthesis. Reaction with a primary amine or ammonia source yields a pyrrole derivative, while treatment with a dehydrating acid catalyst produces a furan.

Experimental Protocol: Synthesis of 2,5-Dimethyl-1-phenylpyrrole

Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from this compound and aniline.

Materials:

-

This compound

-

Aniline

-

Ethanol (or other suitable solvent)

-

Acid catalyst (e.g., p-toluenesulfonic acid, optional)

-

Round-bottom flask

-

Reflux condenser

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, combine this compound and a stoichiometric amount of aniline in a suitable solvent such as ethanol.

-

If desired, add a catalytic amount of an acid like p-toluenesulfonic acid to accelerate the reaction.

-

Heat the mixture to reflux and monitor the reaction until completion.

-

Cool the reaction mixture to room temperature.

-

If the product crystallizes upon cooling, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or hexane) to obtain pure 2,5-dimethyl-1-phenylpyrrole.

Experimental Protocol: Synthesis of 2,5-Dimethylfuran

Objective: To synthesize 2,5-dimethylfuran from this compound.

Materials:

-

This compound

-

Acid catalyst/dehydrating agent (e.g., concentrated sulfuric acid, phosphorus pentoxide)

-

Round-bottom flask

-

Distillation apparatus

Procedure:

-

Place this compound in a round-bottom flask suitable for distillation.

-

Carefully add a catalytic amount of a strong acid or a dehydrating agent.

-

Heat the mixture to induce cyclization and dehydration.

-

The 2,5-dimethylfuran product can be distilled directly from the reaction mixture as it is formed.

-

Collect the distillate and, if necessary, purify it further by redistillation.

Quantitative Data for Paal-Knorr Synthesis:

Yields for the Paal-Knorr synthesis are generally good to excellent. The choice of amine and reaction conditions can be optimized to maximize the yield of the desired pyrrole derivative.

| Reactant | Product | Catalyst/Reagent | Yield |

| This compound, Aniline | 2,5-Dimethyl-1-phenylpyrrole | Heat/Acid catalyst | Good to Excellent |

| This compound | 2,5-Dimethylfuran | H₂SO₄ or P₂O₅ | Good to Excellent |

Paal-Knorr Synthesis Workflow

Caption: Pathways in the Paal-Knorr synthesis.

Application 3: Synthesis of Jasmonate Analogues

This compound can serve as a starting material for the synthesis of dihydrojasmone, an analogue of the plant hormone jasmonic acid, which is widely used in the fragrance industry. The synthesis involves an initial intramolecular aldol condensation to form a cyclopentenone core, followed by alkylation. While a direct synthesis of cis-jasmone from this compound is not the most common route, the related 2,5-hexanedione is used to synthesize 3-methyl-2-cyclopenten-1-one, a key intermediate for cis-jasmone synthesis.[7]

Synthetic Pathway to a Jasmonate Intermediate

Caption: Synthetic route to a jasmonate analogue.

Conclusion

This compound is a highly valuable and versatile starting material in organic synthesis. Its ability to readily undergo intramolecular aldol condensation and Paal-Knorr synthesis provides efficient routes to important five-membered carbocyclic and heterocyclic structures. The protocols outlined in this document provide a foundation for researchers to utilize this compound in the synthesis of a wide range of target molecules, from fundamental building blocks to complex natural product analogues. Further optimization of reaction conditions can lead to high-yielding and selective transformations, underscoring the importance of this diketone in the synthetic chemist's toolbox.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. organic chemistry - Product of intramolecular aldol condensation of 3-methyloctane-2,7-dione - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. CN114409519A - Method for synthesizing cis-jasmone - Google Patents [patents.google.com]

Application Notes and Protocols: The Versatile Role of 2,7-Octanedione in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,7-octanedione in polymer chemistry. The primary application highlighted is its use as a precursor to the monomer 2,7-octanediamine for the synthesis of novel polyamides. Additionally, its potential as a crosslinking agent is explored. This document offers detailed experimental protocols and theoretical frameworks to guide researchers in utilizing this versatile diketone in their polymer synthesis and modification endeavors.

Application as a Monomer Precursor for Polyamide Synthesis

This compound serves as a valuable starting material for the synthesis of 2,7-octanediamine, a flexible, long-chain aliphatic diamine. This diamine can be subsequently used as a monomer in condensation polymerization reactions with diacid chlorides, such as terephthaloyl chloride, to produce polyamides with unique properties. The incorporation of the C8 aliphatic chain from 2,7-octanediamine can impart increased flexibility, lower melting points, and improved solubility compared to fully aromatic polyamides.

Signaling Pathway for Polyamide Synthesis

The logical flow from the precursor this compound to the final polyamide is illustrated below.

Caption: Logical workflow from this compound to polyamide.

Experimental Protocols

Protocol 1: Synthesis of 2,7-Octanediamine from this compound (Reductive Amination)

This protocol outlines the conversion of this compound to 2,7-octanediamine via reductive amination.

Materials:

-

This compound

-

Ammonia (or ammonium chloride)

-

Reducing agent (e.g., sodium cyanoborohydride, catalytic hydrogenation setup with Raney Nickel)

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid

-

Sodium hydroxide

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound in anhydrous ethanol.

-

Add a stoichiometric excess of the aminating agent (e.g., a solution of ammonia in ethanol).

-

If using a chemical reducing agent like sodium cyanoborohydride, add it portion-wise to the reaction mixture while stirring at room temperature.

-

Alternatively, for catalytic hydrogenation, transfer the mixture to a high-pressure reactor with a Raney Nickel catalyst and subject it to hydrogen gas at elevated pressure and temperature.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC).

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Acidify the residue with hydrochloric acid to form the diamine hydrochloride salt and precipitate it from a suitable solvent like diethyl ether.

-

Filter the salt and wash it with diethyl ether.

-

To obtain the free diamine, dissolve the salt in water and basify with a concentrated sodium hydroxide solution.

-

Extract the 2,7-octanediamine with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent to yield the purified 2,7-octanediamine.

Protocol 2: Synthesis of Polyamide via Low-Temperature Solution Polycondensation

This protocol details the synthesis of a polyamide from 2,7-octanediamine and terephthaloyl chloride, adapted from established procedures for aramid synthesis.[1]

Materials:

-

2,7-Octanediamine

-

Terephthaloyl chloride

-

Anhydrous N-methyl-2-pyrrolidone (NMP)

-

Anhydrous lithium chloride

-

Anhydrous pyridine

-

Methanol

-

Deionized water

-

Nitrogen gas source

-

Jacketed reaction kettle with a high-torque mechanical stirrer

Procedure:

-

Set up the reaction kettle under a continuous flow of dry nitrogen.

-

Prepare a solvent system of anhydrous NMP containing dissolved anhydrous lithium chloride (e.g., 5% w/v).

-

Add the freshly purified 2,7-octanediamine and a small amount of anhydrous pyridine (as an acid scavenger) to the NMP/LiCl solvent and stir until fully dissolved.

-

Cool the diamine solution to 0°C using a circulating bath.

-

In a separate, dry container, weigh the stoichiometric amount of terephthaloyl chloride.

-

With vigorous stirring, add the powdered terephthaloyl chloride to the cooled diamine solution in one portion.

-